molecular formula C10H18O B1583044 1,2-Epoxy-9-decene CAS No. 85721-25-1

1,2-Epoxy-9-decene

Cat. No.: B1583044
CAS No.: 85721-25-1
M. Wt: 154.25 g/mol
InChI Key: FCZHJHKCOZGQJZ-UHFFFAOYSA-N
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Description

1,2-Epoxy-9-decene is an unsaturated epoxide with the molecular formula C10H18O. It is also known as (7-Octenyl)oxirane. This compound is characterized by the presence of an epoxide ring at the first and second carbon atoms and a double bond at the ninth carbon atom. It is a versatile intermediate used in various chemical reactions and industrial applications .

Preparation Methods

1,2-Epoxy-9-decene can be synthesized through several methods:

    Synthetic Routes: One common method involves the epoxidation of 1-decene using peracids such as peracetic acid or m-chloroperbenzoic acid.

    Industrial Production Methods: Industrially, this compound can be produced by the ring-opening of a fatty acid with an alcohol group. The reactants are mixed in a reaction vessel and heated to form the desired product.

Chemical Reactions Analysis

1,2-Epoxy-9-decene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-Epoxy-9-decene involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, such as ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Properties

IUPAC Name

2-oct-7-enyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-10-9-11-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZHJHKCOZGQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006337
Record name 2-(Oct-7-en-1-yl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85721-25-1
Record name 1,2-Epoxy-9-decene
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URL https://commonchemistry.cas.org/detail?cas_rn=85721-25-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7-Octenyl)oxirane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Oct-7-en-1-yl)oxirane
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Record name Oct-7-enyloxirane
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Record name (7-OCTENYL)OXIRANE
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Synthesis routes and methods I

Procedure details

2-Butenedioic acid (2Z)-, sodium salt, polymer with 1,3-butadiene, ethenylbenzene, 2,5-furandione, 2-methyl-1-propene and 2,2′,2″-[1,2,3-propanetryltris(oxymethylene)]tris[oxirane], block(9Cl)
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2-Butenedioic acid
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2,2′,2″-[1,2,3-propanetryltris(oxymethylene)]tris[oxirane]
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

2-Butenedioic acid (2Z)-sodium salt, polymer with 1,3-butadiene, ethenylbenzene, 2,5-furandione, 2-methyl-1-propene and 2,2′,2″-[1,2,3-propanethyltris(oxymethylene)]tris[oxirane], block (9Cl)
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2-Butenedioic acid (2Z)-sodium
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Synthesis routes and methods III

Procedure details

The organic phase was first rapidly distilled in order to remove the catalyst from it, then was rectified, with 47.0 g (0.276 mol) of 1,2,9,10-diepoxydecane, with a yield of 54%; 1.96 g of unreacted 1,9-decadiene (3%); and 23.0 g of 1,2-epoxy-9-decene (29%) being obtained.
Quantity
47 g
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1.96 g
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Yield
29%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-Epoxy-9-decene interact with silicon-based materials? What are the potential applications of this interaction?

A1: this compound readily reacts with hydrogen-terminated silicon surfaces through a UV-mediated hydrosilylation process. [, ] This results in the formation of a stable Si-C bond, attaching the molecule to the surface. [] This property makes it an excellent linker for attaching biomolecules, such as enzymes, [] or zwitterionic polymers to silicon-based materials. [] This surface modification can be used to create protein-repellent surfaces, [] biosensors, and other biocompatible materials. [, ]

Q2: Can this compound be used to modify materials other than silicon?

A2: Yes, this compound has been successfully employed in the synthesis of air-stable aluminum nanoparticles. [] The molecule, along with methyl methacrylate, participates in a copolymerization reaction during the nanoparticle formation. This process allows for the creation of a protective layer on the aluminum nanoparticles, increasing their stability against oxidation in air. []

Q3: How does the chain length of the epoxy monomer in epoxy-based silicone prepolymers synthesized with this compound affect the properties of the resulting UV-curable coatings?

A3: Research indicates that increasing the chain length of the open-chain epoxy monomer, like this compound, in UV-curable epoxy-based silicone coatings leads to higher glass transition temperatures (Tg) and increased hydrophobicity. [] This is attributed to the greater flexibility and lower crosslinking density offered by longer chain monomers. [] The resulting films exhibit excellent heat resistance, hydrophobicity, and desirable anti-graffiti and ink removal properties, suggesting their potential for various industrial applications, including anti-smudge and anti-graffiti coatings. []

Q4: Can this compound be used to create antimicrobial materials?

A4: Yes, this compound plays a crucial role in synthesizing antimicrobial copolymers. By reacting with the amino end groups of poly hexamethylene guanidine hydrochloride (PHMG), it introduces vinyl end groups. [] These modified PHMG chains can then copolymerize with methyl methacrylate (MMA), forming a water-insoluble antimicrobial copolymer. [] This copolymer exhibits long-lasting antimicrobial activity against bacteria like Escherichia coli, demonstrating its potential for applications in self-sterilizing coatings and water decontamination. []

Q5: What are the implications of using this compound for nitric oxide (NO) release applications?

A5: this compound is instrumental in synthesizing NO-releasing macromolecules. When conjugated to dendrimers like poly(amidoamine) (PAMAM) [] and poly(propylene imine) (PPI), [] it modifies their exterior properties, influencing their interaction with NO. This modification allows for the formation of N-diazeniumdiolate NO donors, enabling controlled release of NO. [, ] The hydrophobicity introduced by this compound impacts the NO release kinetics, offering a means to fine-tune NO delivery for potential applications like antibacterial agents and biofilm eradication. [, ]

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